molecular formula C9H19N B1652609 non-8-en-1-amine CAS No. 151626-27-6

non-8-en-1-amine

Cat. No.: B1652609
CAS No.: 151626-27-6
M. Wt: 141.25
InChI Key: YTHGSFAORWSNRR-UHFFFAOYSA-N
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Description

non-8-en-1-amine is an organic compound with the molecular formula C9H19N It is an amine derivative of nonene, characterized by a long carbon chain with a terminal amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: non-8-en-1-amine can be synthesized through several methods. One common approach involves the reaction of 8-nonenoic acid with ammonia or an amine under specific conditions. Another method includes the reduction of 8-nonenitrile using hydrogen in the presence of a catalyst such as palladium on carbon.

Industrial Production Methods: In an industrial setting, this compound is typically produced through the catalytic hydrogenation of 8-nonenitrile. This process involves the use of high pressure and temperature to facilitate the reduction reaction, yielding this compound as the primary product.

Chemical Reactions Analysis

Types of Reactions: non-8-en-1-amine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides or amides.

    Reduction: The compound can be further reduced to form saturated amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride are used.

    Substitution: Halogenated compounds and strong bases are typically employed.

Major Products Formed:

    Oxidation: Formation of oxides or amides.

    Reduction: Formation of saturated amines.

    Substitution: Formation of substituted amines or other derivatives.

Scientific Research Applications

non-8-en-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a building block for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of non-8-en-1-amine involves its interaction with various molecular targets. As an amine, it can act as a nucleophile, participating in reactions with electrophilic species. It can also form hydrogen bonds and interact with biological molecules, potentially affecting biochemical pathways and cellular functions.

Comparison with Similar Compounds

    Nonylamine: Similar structure but lacks the double bond present in non-8-en-1-amine.

    Octylamine: Shorter carbon chain, leading to different physical and chemical properties.

    Decylamine: Longer carbon chain, which affects its reactivity and applications.

Uniqueness: this compound is unique due to the presence of a double bond in its carbon chain, which imparts distinct reactivity and properties compared to its saturated counterparts. This structural feature allows for additional chemical modifications and applications in various fields.

Properties

CAS No.

151626-27-6

Molecular Formula

C9H19N

Molecular Weight

141.25

IUPAC Name

non-8-en-1-amine

InChI

InChI=1S/C9H19N/c1-2-3-4-5-6-7-8-9-10/h2H,1,3-10H2

InChI Key

YTHGSFAORWSNRR-UHFFFAOYSA-N

SMILES

C=CCCCCCCCN

Canonical SMILES

C=CCCCCCCCN

Origin of Product

United States

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